Cas no 1596-46-9 (3-Thiopheneethanamine,tetrahydro-a-methyl-, 1,1-dioxide,hydrochloride (1:1))

3-Thiopheneethanamine,tetrahydro-a-methyl-, 1,1-dioxide,hydrochloride (1:1) structure
1596-46-9 structure
Product Name:3-Thiopheneethanamine,tetrahydro-a-methyl-, 1,1-dioxide,hydrochloride (1:1)
CAS No:1596-46-9
MF:C7H16ClNO2S
MW:213.72544002533
CID:152731
PubChem ID:200358
Update Time:2025-04-19

3-Thiopheneethanamine,tetrahydro-a-methyl-, 1,1-dioxide,hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 3-Thiopheneethanamine,tetrahydro-a-methyl-, 1,1-dioxide,hydrochloride (1:1)
    • 1-(1,1-dioxothiolan-3-yl)propan-2-amine,hydrochloride
    • 3-Thiophenethylamine, tetrahydro-alpha-methyl-, 1,1-dioxide, hydrochloride
    • DTXSID40936132
    • 3-(2-Aminopropyl)-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1)
    • Tetrahydro-alpha-methyl-3-thiophenethylamine 1,1-dioxide hydrochloride
    • 1596-46-9
    • 3-(2-Amino-1-propyl)tetrahydrothiophene 1,1-dioxide hydrochloride
    • Inchi: 1S/C7H15NO2S.ClH/c1-6(8)4-7-2-3-11(9,10)5-7;/h6-7H,2-5,8H2,1H3;1H
    • InChI Key: YAYNGNQITSMGGT-UHFFFAOYSA-N
    • SMILES: Cl.S1(CCC(CC(C)N)C1)(=O)=O

Computed Properties

  • Exact Mass: 213.05918
  • Monoisotopic Mass: 213.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.5Ų

Experimental Properties

  • Boiling Point: 348.8°Cat760mmHg
  • Flash Point: 164.7°C
  • PSA: 60.16
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